
2-((((7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl)(ethyl)amino)methyl)-6,7-dimethoxyquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((((7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl)(ethyl)amino)methyl)-6,7-dimethoxyquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound also features a chromen-4-one moiety, which is a benzopyranone structure, and various substituents that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl)(ethyl)amino)methyl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Moiety: The chromen-4-one structure can be synthesized through the condensation of a suitable phenol derivative with an appropriate aldehyde under acidic conditions, followed by cyclization.
Synthesis of the Quinazolinone Core: The quinazolinone core can be prepared by reacting anthranilic acid with an appropriate amine, followed by cyclization and oxidation.
Coupling of the Two Moieties: The chromen-4-one and quinazolinone moieties can be coupled through a nucleophilic substitution reaction, where the chromen-4-one acts as a nucleophile and the quinazolinone as an electrophile.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl and carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-4-one and quinazolinone moieties, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Hydroxylated and carbonyl derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for studying enzyme activities and binding interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit biological activities such as anti-inflammatory, anticancer, and antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-((((7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl)(ethyl)amino)methyl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share the quinazolinone core structure.
Chromen-4-one Derivatives: Compounds like 7-hydroxy-4-methylcoumarin and 6,7-dimethoxycoumarin share the chromen-4-one moiety.
Uniqueness
The uniqueness of 2-((((7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl)(ethyl)amino)methyl)-6,7-dimethoxyquinazolin-4(3H)-one lies in its combined structure of quinazolinone and chromen-4-one moieties, along with the specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C25H27N3O5 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
2-[[(7,8-dimethyl-2-oxochromen-4-yl)methyl-ethylamino]methyl]-6,7-dimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C25H27N3O5/c1-6-28(12-16-9-23(29)33-24-15(3)14(2)7-8-17(16)24)13-22-26-19-11-21(32-5)20(31-4)10-18(19)25(30)27-22/h7-11H,6,12-13H2,1-5H3,(H,26,27,30) |
InChIキー |
WIHHBRRHBMIBSS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC(=O)OC2=C1C=CC(=C2C)C)CC3=NC4=CC(=C(C=C4C(=O)N3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




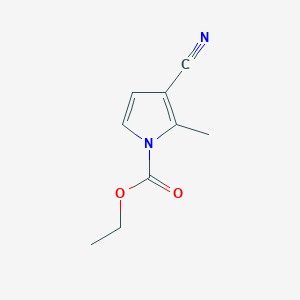
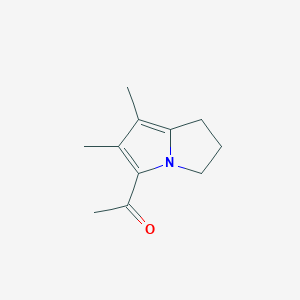
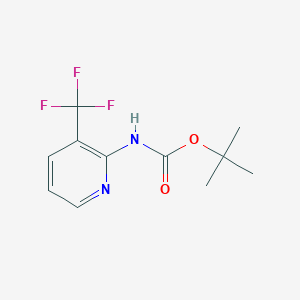
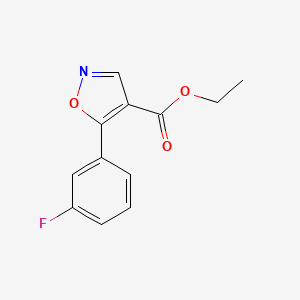
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B15204967.png)
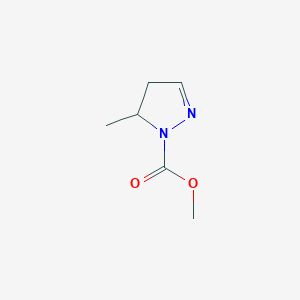
![3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15204970.png)
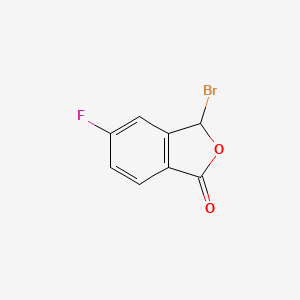


![8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B15204984.png)
![5-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204996.png)
